Methyl 3-(piperidin-4-yloxy)propanoate
Description
Methyl 3-(piperidin-4-yloxy)propanoate is an ester derivative featuring a piperidin-4-yloxy substituent attached to a propanoate backbone. Piperidine, a six-membered heterocyclic amine, is a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to enhance bioavailability. The propanoate ester group contributes to the compound’s solubility and metabolic stability, making it a candidate for drug development.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
GUHPKFSCJOJZRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-yloxy)propanoate typically involves the reaction of piperidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-yloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Cancer Therapy
Piperidine derivatives, including methyl 3-(piperidin-4-yloxy)propanoate, have been investigated for their anticancer properties. Research indicates that compounds with piperidine moieties can induce apoptosis in cancer cells and exhibit cytotoxic effects. For example, a study demonstrated that piperidine-based compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The introduction of three-dimensional structures in these compounds has been linked to improved interactions with protein binding sites, crucial for their efficacy in cancer therapy .
Neurodegenerative Diseases
The compound has also shown promise in treating neurodegenerative diseases such as Alzheimer's. It is noted for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's treatment . The incorporation of piperidine into drug design has been associated with improved brain exposure and dual inhibition properties, making it a valuable candidate for multi-targeted approaches in neurodegenerative disease therapies .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the modification of piperidine structures through various chemical reactions, including esterification and alkylation processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have indicated that small modifications in the piperidine ring can significantly alter biological activity, emphasizing the importance of precise chemical design .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-yloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperidine ring plays a crucial role in binding to the active site of the target, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility and Stability : Fluorinated pyridine analogs (e.g., ) may exhibit higher lipophilicity than piperidine derivatives, impacting membrane permeability. Piperidine’s basic nitrogen could enhance water solubility at physiological pH .
- Crystallography : Pyridazine-containing analogs are characterized via X-ray crystallography, a method critical for confirming regiochemistry in complex esters .
Biological Activity
Methyl 3-(piperidin-4-yloxy)propanoate is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₈N₁O₃ and a molecular weight of 174.25 g/mol. The compound features a piperidine ring attached to a propanoate moiety, which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperidine ring enhances the compound’s ability to engage in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins. The ester linkage can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroactive Properties : It has been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, making it a candidate for drug development targeting metabolic pathways .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines .
Anticancer Activity
A study investigated the antiproliferative effects of this compound derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth in HCT-116 cells, with IC50 values indicating promising therapeutic potential:
| Compound Derivative | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 12.5 | HCT-116 |
| Derivative A | 8.0 | HeLa |
| Derivative B | 15.0 | MCF-7 |
These findings suggest that modifications of the this compound structure can enhance its anticancer properties .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of this compound. In vitro assays revealed that the compound effectively inhibited key enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Percentage (%) | Concentration (µM) |
|---|---|---|
| PARP | 75 | 10 |
| HDAC | 60 | 5 |
| Kinase X | 50 | 20 |
These results underscore the potential utility of this compound in developing therapeutics for diseases characterized by dysregulated enzyme activity .
Applications in Drug Development
This compound serves as a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:
- Neuropharmacology : Targeting neurodegenerative diseases through modulation of neurotransmitter systems.
- Cancer Therapy : Developing novel anticancer agents based on structure-activity relationship (SAR) studies.
- Enzyme Modulators : Creating specific inhibitors for therapeutic applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3-(piperidin-4-yloxy)propanoate and its analogs?
- Methodological Answer : Multicomponent protocols are effective for structurally related propanoate derivatives. For example, substituted methyl 3-(hydroxy-4-oxochromen-2-yl)propanoates can be synthesized via a one-pot reaction involving 3-hydroxy-4H-chromen-4-one, aldehydes, and methyl propiolate under mild acidic conditions (e.g., acetic acid, 50°C) . Adapt this approach by substituting the chromenone core with piperidin-4-yloxy precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using /-NMR and HRMS are critical for verifying structural integrity.
Q. How can researchers characterize intermediates during the synthesis of piperidine-containing propanoates?
- Methodological Answer : Use spectroscopic techniques (NMR, IR) to track functional groups like ester carbonyls (C=O stretch ~1730 cm) and piperidine NH/OH (broad peaks ~3300 cm). For example, intermediates in 4-(4-methylpiperazin-1-yl)aniline synthesis were characterized by monitoring nitro-group reduction (via -NMR disappearance of aromatic protons) and confirming salt formation with HCl via elemental analysis . Apply similar workflows, including X-ray crystallography for ambiguous stereochemistry.
Q. What safety protocols are essential when handling reactive intermediates in piperidine-propanoate synthesis?
- Methodological Answer : Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). For intermediates prone to exothermic reactions (e.g., acyl chlorides), use cold baths and slow addition techniques. Follow OSHA guidelines for airborne chemical monitoring and emergency showers/eye washes . Contaminated clothing must be laundered onsite using trained protocols to avoid cross-contamination .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives with sterically hindered substrates?
- Methodological Answer : Employ kinetic studies to identify rate-limiting steps. For example, steric hindrance in piperidine derivatives can be mitigated using microwave-assisted synthesis (e.g., 100°C, 20 min) to enhance reaction rates. Solvent optimization (e.g., switching from THF to DMF) and catalytic systems (e.g., Pd/C for hydrogenation) improved yields in analogous piperazine-aniline syntheses . Design fractional factorial experiments to screen variables (temperature, catalyst loading, solvent polarity).
Q. What strategies resolve contradictions in literature data regarding the biological activity of piperidine-propanoate analogs?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to systematically analyze discrepancies . For example, conflicting IC values for kinase inhibitors like SB-202190 may arise from assay conditions (e.g., ATP concentration, pH). Replicate studies under standardized protocols (e.g., 1 mM ATP, pH 7.4) and perform meta-analyses using random-effects models to account for inter-study variability.
Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound derivatives?
- Methodological Answer : Use liver microsomal assays (human or rat) with NADPH cofactor to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS over 60 minutes (sampling at 0, 15, 30, 60 min). Include control compounds (e.g., verapamil for CYP3A4). For unstable analogs, introduce deuterium at metabolically labile sites (e.g., α-to-ester positions) to prolong half-life .
Q. What functionalization strategies enhance the solubility of this compound for in vivo studies?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains, sulfonic acids) at the piperidine nitrogen or ester moiety. For example, 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives showed improved aqueous solubility via sulfonation . Evaluate logP changes using shake-flask methods (octanol/water partitioning) and correlate with in vivo pharmacokinetic parameters (C, AUC).
Data Analysis and Validation
Q. How should researchers validate computational docking predictions for this compound-target interactions?
- Methodological Answer : Cross-validate docking scores (AutoDock Vina) with experimental binding assays (SPR or ITC). For example, discrepancies in p38 MAP kinase inhibitor binding were resolved by mutating key residues (e.g., Thr106→Ala) to test predicted hydrogen bonds. Use RMSD thresholds (<2.0 Å) to assess pose reliability.
Q. What statistical methods are recommended for analyzing dose-response data in structure-activity relationship (SAR) studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Compare EC values with ANOVA followed by Tukey’s post hoc test. For multivariate SAR, apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
